Adh-1

Description

This compound is a small, cyclic pentapeptide vascular-targeting agent with potential antineoplastic and antiangiogenic activities. This compound selectively and competitively binds to and blocks N-cadherin, which may result in disruption of tumor vasculature, inhibition of tumor cell growth, and the induction of tumor cell and endothelial cell apoptosis. N-cadherin, a cell- surface transmembrane glycoprotein of the cadherin superfamily of proteins involved in calcium-mediated cell-cell adhesion and signaling mechanisms; may be upregulated in some aggressive tumors and the endothelial cells and pericytes of some tumor blood vessels.

This compound is a Protein drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

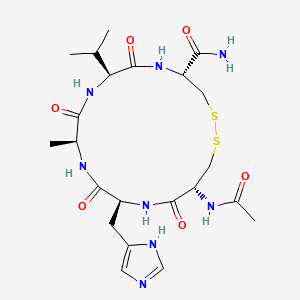

IUPAC Name |

(4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N8O6S2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33)/t11-,14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVLRGLGWNWPSS-BXBUPLCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044036 | |

| Record name | Exherin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229971-81-7 | |

| Record name | ADH-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229971817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exherin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADH-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B058ME29VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Adh-1 (exherin) - Foundational & Exploratory

The Core Mechanism of ADH-1 Induced Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADH-1, a cyclic pentapeptide antagonist of N-cadherin, has emerged as a promising agent in oncology by selectively inducing apoptosis in cancer cells. This technical guide provides an in-depth exploration of the core mechanisms underlying this compound-induced programmed cell death. It details the molecular interactions, signaling cascades, and experimental methodologies crucial for investigating this process. Quantitative data on this compound's efficacy across various cancer cell lines are presented, alongside detailed protocols for key experimental assays. Furthermore, this guide offers visual representations of the implicated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mode of action.

Introduction

This compound, also known as Exherin, is a synthetic peptide that competitively binds to and inhibits N-cadherin, a transmembrane glycoprotein involved in cell-cell adhesion.[1] In numerous cancer types, the upregulation of N-cadherin is associated with increased tumor progression, metastasis, and resistance to conventional therapies.[1] this compound leverages this dependency by disrupting N-cadherin function, leading to a dual antitumor effect: the induction of apoptosis in tumor cells and the disruption of tumor vasculature.[1] This document focuses on the direct apoptotic effects of this compound on cancer cells.

Mechanism of Action: N-cadherin Inhibition and Apoptosis Induction

The primary molecular target of this compound is N-cadherin. By binding to N-cadherin, this compound disrupts homophilic N-cadherin-mediated cell-cell adhesion. This disruption triggers a cascade of intracellular events that culminate in apoptosis. The proposed mechanisms include:

-

Disruption of Survival Signaling: N-cadherin acts as a survival factor in cancer cells. Its engagement in cell-cell adhesion is believed to activate pro-survival signaling pathways. This compound-mediated inhibition of N-cadherin disrupts these signals, leading to the activation of the apoptotic machinery.

-

Activation of Caspase-3: A key executioner of apoptosis, caspase-3, is activated in response to this compound treatment. This has been demonstrated in various cancer cell lines, including pancreatic cancer.[1]

-

Crosstalk with Wnt/β-catenin Signaling: N-cadherin plays a crucial role in regulating the cytoplasmic pool of β-catenin, a key component of the Wnt signaling pathway. By sequestering β-catenin at the cell membrane, N-cadherin can inhibit its nuclear translocation and subsequent activation of target genes involved in cell proliferation and survival. This compound, by disrupting N-cadherin, may lead to the release and subsequent degradation of β-catenin, thereby inhibiting Wnt signaling and promoting apoptosis.

-

Inhibition of FGF Receptor (FGFR) Signaling: Fibroblast growth factor (FGF) signaling is a critical pro-survival pathway in many cancers. There is evidence to suggest that N-cadherin can modulate FGFR signaling. Inhibition of N-cadherin by this compound may therefore disrupt this survival pathway, contributing to the induction of apoptosis.

Quantitative Data on this compound Efficacy

Table 1: Summary of this compound Effects on Cancer Cell Lines

| Cell Line | Cancer Type | Effect of this compound | Key Findings |

| BxPC-3 | Pancreatic Cancer | Induces apoptosis in a concentration-dependent manner.[1] | Apoptosis is dependent on N-cadherin expression.[1] |

| Capan-1 | Pancreatic Cancer | Induces apoptosis in a concentration-dependent manner.[1] | Apoptosis is associated with caspase-3 activation.[1] |

Note: This table is a summary of qualitative findings from available research. Specific IC50 values and apoptosis rates require further dedicated experimental determination.

Experimental Protocols

Western Blotting for Cleaved Caspase-3 and PARP

This protocol outlines the detection of key apoptotic markers, cleaved caspase-3 and cleaved PARP, in cancer cells treated with this compound.

Materials:

-

This compound treated and untreated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-cleaved caspase-3, Rabbit anti-PARP

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash this compound treated and untreated cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-3 (1:1000) and PARP (1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

This compound treated and untreated adherent cancer cells grown on coverslips

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT and labeled dUTPs)

-

DAPI or Hoechst stain for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Fixation and Permeabilization:

-

Wash cells on coverslips with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize with permeabilization solution for 2 minutes on ice.

-

Wash twice with PBS.

-

-

TUNEL Staining:

-

Equilibrate the cells with equilibration buffer from the TUNEL kit.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

-

Wash the cells three times with PBS.

-

-

Counterstaining and Imaging:

-

Counterstain the nuclei with DAPI or Hoechst stain.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope. Apoptotic cells will exhibit bright green/red fluorescence within the nucleus, depending on the label used.

-

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3 in cell lysates.

Materials:

-

This compound treated and untreated cancer cells

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Lysate Preparation:

-

Lyse cells as described in the Western Blotting protocol (Section 4.1).

-

-

Assay Reaction:

-

In a 96-well black microplate, add 50 µL of cell lysate per well.

-

Prepare a reaction mix containing the caspase-3 substrate and assay buffer according to the manufacturer's instructions.

-

Add 50 µL of the reaction mix to each well.

-

-

Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

-

The fluorescence intensity is proportional to the caspase-3 activity in the sample.

-

Signaling Pathways and Visualizations

This compound Induced Apoptosis Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

Caption: this compound inhibits N-cadherin, disrupting survival signals and promoting apoptosis.

Experimental Workflow for Assessing this compound Induced Apoptosis

This diagram outlines the general workflow for studying apoptosis induced by this compound.

Caption: Workflow for studying this compound induced apoptosis in cancer cells.

Conclusion

This compound represents a targeted therapeutic strategy that exploits the dependence of certain cancers on N-cadherin for survival. Its ability to induce apoptosis through the disruption of N-cadherin-mediated signaling highlights the potential of targeting cell adhesion molecules in cancer therapy. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar N-cadherin antagonists. Further research is warranted to elucidate the full spectrum of signaling pathways modulated by this compound and to identify predictive biomarkers for patient stratification.

References

The Role of ADH-1 in Inhibiting Tumor Cell Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADH-1, also known as Exherin, is a synthetic cyclic pentapeptide that acts as a selective antagonist of N-cadherin. N-cadherin, a transmembrane glycoprotein, is frequently overexpressed in aggressive cancers and plays a pivotal role in tumor progression, invasion, and angiogenesis. This technical guide provides an in-depth overview of the mechanism of action of this compound in inhibiting tumor cell growth, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and a visualization of the key signaling pathways involved.

Introduction: N-cadherin as a Therapeutic Target

The progression of many cancers involves a cellular process known as the epithelial-to-mesenchymal transition (EMT), where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties. A key molecular event in EMT is the "cadherin switch," characterized by the downregulation of E-cadherin and the upregulation of N-cadherin.[1][2] This switch to an N-cadherin-expressing phenotype is associated with increased tumor cell motility, invasion, and metastasis.[1] N-cadherin facilitates these processes not only through direct cell-cell adhesion with other N-cadherin-expressing cells (such as other tumor cells, stromal cells, and endothelial cells) but also by modulating critical intracellular signaling pathways that promote cell survival and proliferation.[3][4]

This compound is a first-in-class N-cadherin inhibitor designed to competitively block its cell adhesion function.[4][5] Its therapeutic potential lies in its dual mechanism of action: direct induction of apoptosis in tumor cells and disruption of the tumor vasculature.[1][6]

Mechanism of Action of this compound

This compound exerts its anti-tumor effects through two primary mechanisms:

-

Direct Cytotoxicity via Apoptosis: By binding to N-cadherin on the surface of tumor cells, this compound disrupts the homophilic cell-cell adhesions that provide survival signals. This disruption leads to the induction of apoptosis (programmed cell death) in N-cadherin-expressing cancer cells.[1][5]

-

Vascular Disruption (Angiolysis): N-cadherin is also expressed on the surface of endothelial cells and pericytes that form the tumor vasculature. This compound's inhibition of N-cadherin disrupts the integrity of these blood vessels, leading to hemorrhage and a reduction in blood supply to the tumor.[1][6] This is further compounded by the "mosaic" nature of some tumor vessels, where tumor cells themselves are incorporated into the vessel wall; this compound-induced apoptosis of these cells contributes to vascular collapse.[6]

Quantitative Data on the Efficacy of this compound

The anti-tumor activity of this compound has been evaluated in both preclinical models and clinical trials. The following tables summarize key quantitative findings.

Table 1: Preclinical Efficacy of this compound

| Cancer Type | Model | Treatment | Key Findings | Reference(s) |

| Pancreatic Cancer | Orthotopic mouse model (N-cadherin overexpressing BxPC-3 cells) | This compound (50 mg/kg) | Significantly prevented tumor growth. 0/11 this compound treated mice had lung micrometastases compared to 4/8 in the control group. | |

| Prostate Cancer (PC3) | In vitro cell attachment assay | This compound (40 µM) | ~50% reduction in cell attachment to N-cadherin coated plates. | [7] |

| Breast Cancer (MDA-MB-468) | In vitro cell attachment assay | This compound (40 µM) | ~58% reduction in cell attachment to N-cadherin coated plates. | [7] |

Table 2: Clinical Efficacy of this compound

| Cancer Type | Trial Phase | Treatment | Response Rate | Reference(s) |

| Advanced Extremity Melanoma | Phase I | This compound + Melphalan | 50% Complete Response (CR), 12.5% Partial Response (PR) | [8] |

| Advanced Extremity Melanoma | Phase II | This compound + Melphalan | 38% CR, 22% PR (Overall Response Rate: 60%) | [9] |

| N-cadherin positive solid tumors | Phase I | This compound monotherapy | 11/46 patients had disease control; 1 Partial Response | [10] |

| N-cadherin positive solid tumors | Phase I | This compound monotherapy | 2 ovarian cancer patients had prolonged disease stabilization; 1 fallopian tube cancer patient had a mixed response. | [11] |

Signaling Pathways Modulated by this compound

N-cadherin is not merely an adhesion molecule; it also serves as a scaffold for signaling complexes that drive tumor progression. By inhibiting N-cadherin, this compound disrupts these pro-tumorigenic signals.

Inhibition of FGFR Signaling

N-cadherin forms a complex with and stabilizes the Fibroblast Growth Factor Receptor (FGFR) at the cell surface. This interaction enhances FGFR signaling in response to FGF, leading to the activation of the downstream MAPK/ERK pathway.[4][12][13] Activated ERK promotes the transcription of genes involved in cell proliferation and invasion, such as Matrix Metalloproteinase-9 (MMP-9). This compound, by blocking N-cadherin, is expected to destabilize the N-cadherin/FGFR complex, thereby attenuating MAPK/ERK signaling.

Modulation of PI3K/Akt and Rho GTPase Pathways

The PI3K/Akt pathway is a central regulator of cell survival and proliferation.[14][15] N-cadherin can influence this pathway, and one study has shown that this compound can alter the mRNA levels of AKT1.[7] Furthermore, N-cadherin signaling affects the activity of small Rho GTPases (like RhoA), which are key regulators of the actin cytoskeleton and are crucial for cell migration.[16] It is thought that N-cadherin antagonists like this compound indirectly modulate Rho GTPase activity, likely through their effects on p120-catenin, a protein that binds to the cytoplasmic tail of N-cadherin.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of this compound. These should be adapted based on the specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 500 µM) for a specified duration (e.g., 48 hours). Include a vehicle control.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).[7][17]

Apoptosis (TUNEL) Assay

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound at a concentration known to induce apoptosis (determined from viability assays).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100 or a similar detergent.

-

TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently-labeled dUTP).

-

Detection: If using BrdUTP, detect the incorporated nucleotides with a labeled anti-BrdU antibody. If using a fluorescently labeled dUTP, proceed directly to imaging.

-

Counterstaining and Imaging: Counterstain the nuclei with DAPI or Hoechst. Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit a strong nuclear signal from the incorporated labeled dUTPs.[18][19]

Cell Migration (Transwell) Assay

This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant.

-

Insert Preparation: Rehydrate Transwell inserts with an appropriate pore size (e.g., 8 µm) in serum-free medium.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a 24-well plate.

-

Cell Seeding: Resuspend cells in serum-free medium, with or without this compound, and seed them into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 12-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde and stain with a solution such as crystal violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.[20][21][22]

In Vivo Orthotopic Pancreatic Cancer Model

This protocol describes the establishment of a pancreatic tumor in its native environment to evaluate the in vivo efficacy of this compound.

-

Cell Preparation: Culture N-cadherin-expressing pancreatic cancer cells (e.g., BxPC-3) and resuspend them in a mixture of serum-free medium and Matrigel.

-

Surgical Procedure: Anesthetize an athymic nude mouse. Make a small incision in the left abdominal wall to expose the spleen and pancreas.

-

Orthotopic Injection: Carefully inject the cell suspension into the tail of the pancreas.

-

Closure: Suture the abdominal wall and close the skin incision.

-

Treatment: Once tumors are established (can be monitored by imaging if cells express a reporter like luciferase), begin treatment with this compound (e.g., 50 mg/kg, intraperitoneally, daily) or vehicle control.

-

Monitoring and Analysis: Monitor tumor growth over time using imaging or by measuring tumor volume at the end of the study. Harvest tumors and other organs (like the lungs) for histological analysis to assess for metastasis.[5][23]

Conclusion and Future Directions

This compound represents a targeted therapeutic approach that leverages the dependence of many aggressive cancers on N-cadherin for survival, invasion, and vascularization. Preclinical studies have demonstrated its ability to inhibit tumor growth and metastasis, and early-phase clinical trials have shown it to be generally well-tolerated with some signs of anti-tumor activity, particularly in combination with chemotherapy.[5][8][9] The signaling pathways disrupted by this compound, primarily the N-cadherin/FGFR/MAPK axis, are central to cancer progression, providing a strong rationale for its mechanism of action.

Future research should focus on identifying predictive biomarkers of response to this compound, potentially based on the levels of N-cadherin expression or the activation status of its downstream signaling pathways. Furthermore, rational combination therapies that exploit the mechanistic vulnerabilities induced by this compound, such as combining it with inhibitors of the PI3K/Akt pathway or with conventional chemotherapies that are more effective in a disrupted tumor microenvironment, hold significant promise. The detailed protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of N-cadherin antagonism in oncology.

References

- 1. Frontiers | Cadherins and catenins in cancer: connecting cancer pathways and tumor microenvironment [frontiersin.org]

- 2. The E-Cadherin and N-Cadherin Switch in Epithelial-to-Mesenchymal Transition: Signaling, Therapeutic Implications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescent Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orthotopic Models of Pancreatic Cancer to Study PDT | Springer Nature Experiments [experiments.springernature.com]

- 8. Cadherin Signaling in Cancer: Its Functions and Role as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-cadherin-mediated adhesion and signaling from development to disease: Lessons from mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Effect of ALDH1A1 Gene Knockout on Drug Resistance in Paclitaxel and Topotecan Resistant Human Ovarian Cancer Cell Lines in 2D and 3D Model [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 15. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 16. Clinical and pharmacological phase I evaluation of Exherin (this compound), a selective anti-N-cadherin peptide in patients with N-cadherin-expressing solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. abcam.com [abcam.com]

- 19. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]

- 20. corning.com [corning.com]

- 21. researchhub.com [researchhub.com]

- 22. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The N-Cadherin Antagonist ADH-1: A Deep Dive into its Impact on Cancer Cell Migration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for therapeutic strategies that can effectively inhibit the spread of cancer cells. One of the key players in tumor progression and cell migration is the cell adhesion molecule N-cadherin. Its aberrant expression in various cancers is associated with a more aggressive and invasive phenotype. ADH-1 (also known as Exherin), a cyclic pentapeptide, has emerged as a promising therapeutic agent that specifically targets and antagonizes N-cadherin. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its impact on cancer cell migration, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction to this compound and N-Cadherin

N-cadherin is a transmembrane glycoprotein that mediates calcium-dependent cell-cell adhesion. In the context of cancer, a phenomenon known as the "cadherin switch," where the expression of E-cadherin is lost and replaced by N-cadherin, is often observed during the epithelial-to-mesenchymal transition (EMT). This switch is a critical event that promotes tumor cell motility, invasion, and ultimately, metastasis.[1] N-cadherin facilitates these processes through both direct adhesive interactions and by modulating intracellular signaling pathways.

This compound is a synthetic, cyclic pentapeptide designed to mimic the His-Ala-Val (HAV) recognition sequence within the extracellular domain of N-cadherin. By competitively binding to N-cadherin, this compound disrupts homophilic N-cadherin-mediated cell-cell adhesion.[2] This disruption has two major anti-cancer effects: the induction of apoptosis in tumor cells and the disruption of tumor vasculature.[2]

Mechanism of Action: How this compound Impedes Cancer Cell Migration

This compound's primary mechanism involves the direct inhibition of N-cadherin function. This interference with N-cadherin-mediated adhesion leads to a cascade of downstream effects that collectively impair cancer cell migration and invasion.

One of the key signaling pathways affected by this compound is the interaction between N-cadherin and the Fibroblast Growth Factor Receptor (FGFR). N-cadherin can stabilize FGFR at the cell surface, leading to sustained activation of the MAPK/ERK signaling cascade, which in turn promotes cell migration and invasion. By disrupting N-cadherin function, this compound can attenuate this pro-migratory signaling.

Furthermore, N-cadherin is known to influence the activity of small GTPases, such as RhoA, which are critical regulators of the actin cytoskeleton and cell motility. By modulating N-cadherin-mediated signaling, this compound can impact the cytoskeletal dynamics required for cell movement.

Quantitative Data on the Efficacy of this compound

The following tables summarize the available quantitative data from preclinical and clinical studies on the effects of this compound.

Table 1: Preclinical Efficacy of this compound in Cancer Models

| Cancer Type | Cell Line(s) | Assay | This compound Concentration | Observed Effect | Reference |

| Pancreatic Cancer | BxPC-3, Capan-1 | Cell Motility | 0.2 mg/mL | Prevention of collagen I-induced cell motility. | [1] |

| Pancreatic Cancer | BxPC-3, Capan-1 | Apoptosis | 0.1, 0.2, 0.5, 1.0 mg/mL | Dose-dependent induction of apoptosis. | [1] |

| Prostate Cancer | PC3, Tsu-Pr1 | Cytotoxicity | 500 µM | Detection of cytotoxic activity. | |

| Ovarian Cancer | SKOV3 | N-cadherin Binding | 2 mM | 50% inhibition of N-cadherin homophilic binding. | [3] |

| Ovarian Cancer | SKOV3 | N-cadherin Binding | 1 mM | No significant inhibition of N-cadherin homophilic binding. | [3] |

Table 2: Clinical Trial Data for this compound in Advanced Solid Tumors (Phase I)

| Parameter | Value | Reference |

| Number of Patients Enrolled | 46 | |

| Patients with N-cadherin Positive Tumors | 25 (54%) | |

| This compound Dose Range Administered | 50 mg/m² to 1000 mg/m² | |

| Maximum Tolerated Dose (MTD) | Not reached | |

| Patients with Disease Control | 11 | |

| Patients with Partial Response | 1 (with N-cadherin positive tumor) |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide detailed protocols for key in vitro assays used to evaluate the impact of this compound on cancer cell migration and adhesion.

Cell Migration Assay: Wound Healing (Scratch) Assay

This assay provides a straightforward method to assess collective cell migration.

Protocol:

-

Cell Seeding: Plate cancer cells in a 6-well plate and culture until a confluent monolayer is formed.

-

Serum Starvation (Optional): To minimize cell proliferation, replace the growth medium with a serum-free or low-serum medium for 12-24 hours before creating the wound.

-

Creating the Wound: Using a sterile p200 pipette tip, create a straight "scratch" or wound through the center of the cell monolayer.

-

Washing: Gently wash the well with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Treatment: Add fresh medium containing the desired concentration of this compound or a vehicle control.

-

Image Acquisition: Immediately capture an image of the wound at time 0 using a phase-contrast microscope. Continue to capture images at regular intervals (e.g., every 6, 12, and 24 hours) at the same position.

-

Data Analysis: Measure the width of the wound at multiple points for each image. Calculate the percentage of wound closure over time relative to the initial wound width.

Cell Invasion Assay: Boyden Chamber Assay

This assay measures the ability of cells to migrate through a basement membrane matrix, mimicking in vivo invasion.

Protocol:

-

Chamber Preparation: Rehydrate the Matrigel-coated inserts of a Boyden chamber (transwell) plate by adding serum-free medium to the top and bottom chambers and incubating for 2 hours at 37°C.

-

Chemoattractant: Add a chemoattractant (e.g., medium with 10% fetal bovine serum) to the lower chamber.

-

Cell Preparation: Harvest and resuspend cancer cells in a serum-free medium.

-

Treatment: Add the desired concentration of this compound or vehicle control to the cell suspension.

-

Cell Seeding: Seed the treated cells into the upper chamber of the transwell insert.

-

Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell invasion.

-

Cell Removal: After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab.

-

Staining: Fix the invading cells on the bottom surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained, invaded cells in multiple fields of view under a microscope.

Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to a substrate coated with N-cadherin.

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with recombinant N-cadherin-Fc chimera and incubate overnight at 4°C.

-

Blocking: Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

-

Cell Preparation: Label cancer cells with a fluorescent dye (e.g., Calcein-AM) for easy quantification.

-

Treatment: Pre-incubate the labeled cells with various concentrations of this compound or a control peptide for 30 minutes.

-

Adhesion: Add the treated cells to the N-cadherin-coated wells and allow them to adhere for 1-2 hours at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Measure the fluorescence intensity of the remaining adherent cells in each well using a fluorescence plate reader.

Signaling Pathways and Visualizations

To visually represent the complex signaling networks influenced by this compound, the following diagrams have been generated using the DOT language for Graphviz.

N-Cadherin Signaling and its Interruption by this compound

Caption: this compound competitively inhibits N-cadherin binding, disrupting downstream signaling to the actin cytoskeleton and inhibiting cell migration.

N-Cadherin, FGFR, and MAPK/ERK Signaling Pathway

Caption: this compound disrupts N-cadherin's stabilization of FGFR, thereby inhibiting the pro-migratory MAPK/ERK signaling pathway.

Experimental Workflow for Boyden Chamber Invasion Assay

Caption: A step-by-step workflow of the Boyden chamber assay to assess cancer cell invasion in the presence of this compound.

Conclusion and Future Directions

This compound represents a targeted therapeutic approach with the potential to significantly impact cancer treatment by inhibiting a key driver of metastasis. The data presented in this guide demonstrate its ability to disrupt N-cadherin-mediated processes, leading to reduced cancer cell migration and invasion. While early clinical trials have shown that this compound is well-tolerated, further research is needed to optimize its therapeutic efficacy, potentially in combination with other anti-cancer agents. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals working to advance our understanding and application of N-cadherin antagonists in the fight against cancer.

References

Adh-1 (exherin) - Methodological & Application

Application Notes and Protocols for ADH-1 In Vitro Cell Adhesion Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADH-1 is a cyclic pentapeptide that acts as a selective antagonist of N-cadherin, a transmembrane glycoprotein crucial for calcium-dependent cell-cell adhesion.[1][2][3] N-cadherin is often overexpressed in various cancer cells and is implicated in tumor progression, invasion, and metastasis.[4] By competitively binding to N-cadherin, this compound disrupts tumor vasculature, inhibits tumor cell growth, and induces apoptosis in both tumor and endothelial cells.[1][3] These characteristics make this compound a compound of significant interest in oncology research and drug development.

This document provides detailed protocols for an in vitro cell adhesion assay to evaluate the efficacy of this compound in inhibiting N-cadherin-mediated cell-cell interactions. It also includes an overview of the N-cadherin signaling pathway and a summary of quantitative data from relevant studies.

N-Cadherin Signaling Pathway

N-cadherin plays a pivotal role in cell adhesion and signaling. Upon homophilic binding between N-cadherin molecules on adjacent cells, a signaling cascade is initiated, influencing cell proliferation, migration, and survival. The cytoplasmic tail of N-cadherin interacts with catenins (β-catenin and p120-catenin), which in turn connect to the actin cytoskeleton, thereby regulating cellular architecture and motility. Disruption of N-cadherin adhesion by molecules like this compound can interfere with these signaling pathways, leading to apoptosis and reduced cell migration.[4]

Experimental Protocols

This section outlines two common in vitro assays to assess the inhibitory effect of this compound on N-cadherin-mediated cell adhesion: a cell aggregation assay and a cell adhesion (monolayer) assay.

General Materials and Reagents

-

N-cadherin expressing cell line (e.g., SKOV3, BxPC-3, or a transfected cell line)

-

Control cell line (low or no N-cadherin expression)

-

This compound (cyclic peptide N-Ac-CHAVC-NH2)

-

Control peptide (e.g., N-Ac-CVAHC-NH2)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

Trypsin-EDTA

-

Bovine Serum Albumin (BSA)

-

Cell labeling dye (e.g., Calcein-AM)

-

96-well and 24-well tissue culture plates (non-tissue culture treated for aggregation assay)

-

Microplate reader with fluorescence capabilities

-

Inverted microscope with a camera

Protocol 1: Cell Aggregation Assay

This assay measures the ability of cells in suspension to form aggregates, a process dependent on cell-cell adhesion molecules like N-cadherin.

Methodology:

-

Plate Preparation: Coat wells of a 24-well non-tissue culture treated plate with 1% BSA in PBS and incubate for at least 1 hour at 37°C to block non-specific cell adhesion.

-

Cell Preparation:

-

Culture N-cadherin expressing cells to sub-confluency.

-

Wash cells with Ca2+/Mg2+-free PBS and detach them using a non-enzymatic cell dissociation solution or trypsin in the absence of calcium to preserve cell surface proteins.

-

Resuspend the cells in serum-free medium containing 1 mM CaCl2 and count them. Adjust the cell concentration to 2 x 10^5 cells/mL.

-

-

Assay Performance:

-

Aspirate the BSA solution from the pre-coated plate.

-

Add 500 µL of the cell suspension to each well.

-

Add this compound or a control peptide to the designated wells to achieve the desired final concentrations (e.g., 0.1, 1, 2 mM).

-

Incubate the plate on a rotary shaker at 80 rpm at 37°C for 1-4 hours.

-

-

Data Acquisition and Analysis:

-

At desired time points (e.g., 1, 2, 4 hours), capture images of the cell aggregates in each well using an inverted microscope.

-

Quantify the degree of aggregation by measuring the area of aggregates using image analysis software (e.g., ImageJ). The aggregation index can be calculated as (N0 - Nt) / N0, where N0 is the total particle number at time 0 and Nt is the total particle number at a given time point.

-

Compare the aggregation in this compound treated wells to the control wells.

-

Protocol 2: Cell Adhesion (Monolayer) Assay

This assay quantifies the adhesion of cells to a monolayer of N-cadherin expressing cells.

Methodology:

-

Monolayer Preparation:

-

Seed N-cadherin expressing cells in a 96-well tissue culture plate and grow them to full confluency to form a monolayer.

-

-

Suspension Cell Preparation:

-

Culture another batch of N-cadherin expressing cells.

-

Label these cells with a fluorescent dye like Calcein-AM (e.g., 5 µM for 30 minutes at 37°C).

-

Detach the labeled cells as described in the aggregation assay protocol and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

-

Adhesion Inhibition:

-

Pre-incubate the labeled cell suspension with various concentrations of this compound or a control peptide for 30 minutes at 37°C.

-

-

Co-culture and Adhesion:

-

Wash the confluent cell monolayers in the 96-well plate with PBS.

-

Add 100 µL of the pre-incubated labeled cell suspension to each well containing the monolayer.

-

Incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

-

Washing and Quantification:

-

Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

-

Add 100 µL of lysis buffer (e.g., 1% Triton X-100 in PBS) to each well.

-

Measure the fluorescence of the lysate using a microplate reader (e.g., Ex/Em = 490/525 nm for Calcein-AM).

-

The percentage of adhesion is calculated as (Fluorescence of test well / Fluorescence of total input cells) x 100.

-

Data Presentation

The following tables summarize quantitative data on the inhibitory effect of this compound on N-cadherin-mediated processes.

Table 1: Inhibition of N-cadherin Homophilic Binding by this compound

| Compound | Concentration (mM) | % Inhibition of N-cadherin-Fc/SKOV3 Cell Binding |

| This compound | 1 | ~0 |

| This compound | 2 | ~50 |

Data adapted from an ELISA-based assay.[2]

Table 2: Effect of this compound on Endothelial Cell Adhesion and Angiogenesis

| Treatment | Concentration | Effect | % Inhibition of Angiogenesis (in presence of VEGF) |

| This compound | 1 mg/mL | Loss of adhesion and apoptosis in HUVEC/HMVEC | - |

| This compound | 3 µ g/mesh | Inhibition of angiogenesis | 46 |

| Control Peptide | 3 µ g/mesh | Minimal effect | 7 |

Data from studies on human umbilical vein endothelial cells (HUVEC), human microvascular endothelial cells (HMVEC), and chick chorioallantoic membrane (CAM) assay.[3]

Table 3: Dose-Dependent Induction of Apoptosis by this compound in Pancreatic Cancer Cells

| This compound Concentration (mg/mL) | Apoptosis Induction |

| 0 | Baseline |

| 0.1 | Increased |

| 0.2 | Increased |

| 0.5 | Further Increased |

| 1.0 | Maximum Induction |

Qualitative representation of dose-dependent apoptosis observed in N-cadherin expressing pancreatic cancer cells.[1]

Conclusion

The provided protocols offer robust methods for quantifying the inhibitory effects of this compound on N-cadherin-mediated cell adhesion in vitro. These assays are valuable tools for researchers and drug development professionals to characterize the activity of N-cadherin antagonists and to screen for novel inhibitors. The data presented demonstrates the potential of this compound to disrupt cell-cell adhesion and induce apoptosis in a dose-dependent manner, highlighting its therapeutic potential in oncology.

References

Application Notes and Protocols for ADH-1 Administration in Mouse Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of ADH-1, an N-cadherin antagonist, in preclinical mouse models of various cancers. The included protocols and data are intended to serve as a guide for researchers investigating the therapeutic potential of this compound and similar compounds.

Introduction

This compound, also known as Exherin, is a cyclic peptide that acts as an antagonist to N-cadherin.[1] N-cadherin is a cell-cell adhesion molecule that is often overexpressed in various cancers and plays a crucial role in tumor progression, invasion, and metastasis.[2][3] By blocking N-cadherin, this compound has been shown to inhibit tumor growth, induce apoptosis, and reduce metastasis in several preclinical cancer models.[2] This document details the application of this compound in mouse models of pancreatic, breast, and melanoma cancers, providing quantitative data, experimental protocols, and visualizations of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in different mouse models of cancer.

Table 1: Effect of this compound on Primary Tumor Growth

| Cancer Type | Mouse Model | Cell Line | This compound Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (%) | Reference |

| Pancreatic | Orthotopic | BxPC-3 | 50 mg/kg, i.p., daily | 4 weeks | Significant reduction | [2] |

| Melanoma | Xenograft (rat) | DM366 | 100 mg/kg, i.p. (initial dose), then every 12h for 5 doses | 60 days (in combination with melphalan) | Synergistic reduction with melphalan | [1] |

| Breast | N/A | N/A | Data not available in searched literature | N/A | N/A |

Table 2: Effect of this compound on Metastasis

| Cancer Type | Mouse Model | Cell Line | This compound Dosage and Administration | Endpoint | Reduction in Metastasis | Reference |

| Pancreatic | Orthotopic | BxPC-3 | 50 mg/kg, i.p., daily | Lung metastasis | Significant reduction | [2] |

| Melanoma | N/A | N/A | Data not available in searched literature | N/A | N/A | |

| Breast | N/A | N/A | Data not available in searched literature | N/A | N/A |

Experimental Protocols

Protocol 1: Orthotopic Pancreatic Cancer Mouse Model and this compound Administration

This protocol describes the establishment of an orthotopic pancreatic cancer model using BxPC-3 cells and subsequent treatment with this compound.

Materials:

-

BxPC-3 human pancreatic cancer cell line

-

Athymic nude mice (6-8 weeks old)

-

Matrigel

-

This compound

-

Sterile phosphate-buffered saline (PBS)

-

Surgical instruments

-

Anesthesia (e.g., isoflurane or ketamine/xylazine mixture)

Procedure:

-

Cell Preparation:

-

Culture BxPC-3 cells in appropriate media until they reach 70-80% confluency.

-

Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep on ice.[4]

-

-

Orthotopic Injection:

-

Anesthetize the mouse using an approved protocol.

-

Make a small incision in the left abdominal flank to expose the spleen and the tail of the pancreas.

-

Carefully inject 1 x 10^6 cells (in 100 µL of the cell/Matrigel suspension) into the tail of the pancreas using a 30-gauge needle.[5][6]

-

Suture the abdominal wall and skin.

-

Monitor the mice for recovery.

-

-

This compound Administration:

-

Allow tumors to establish for 7-10 days.

-

Prepare this compound solution in sterile PBS.

-

Administer this compound at a dose of 50 mg/kg via intraperitoneal (i.p.) injection daily.[2]

-

The control group should receive an equivalent volume of sterile PBS.

-

-

Tumor Monitoring and Endpoint Analysis:

-

Monitor tumor growth using non-invasive imaging (e.g., bioluminescence if using luciferase-expressing cells) or by sacrificing a cohort of mice at specific time points to measure tumor volume (Volume = (length x width^2)/2).[7][8]

-

At the end of the study (e.g., 4 weeks), euthanize the mice and excise the primary tumors and lungs.

-

Measure the final tumor weight and volume.

-

Analyze lung tissue for the presence and number of metastatic nodules.

-

Protocol 2: Subcutaneous Breast Cancer Xenograft Model

This protocol provides a general method for establishing a subcutaneous breast cancer xenograft model. Specific this compound administration protocols for breast cancer models were not detailed in the searched literature and would need to be optimized.

Materials:

-

Human breast cancer cell line (e.g., MDA-MB-231)

-

Immunodeficient mice (e.g., NOD/SCID)

-

Matrigel

-

Sterile PBS

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension of the breast cancer cells in a 1:1 mixture of cold PBS and Matrigel at a desired concentration (e.g., 5 x 10^6 cells/100 µL).[9]

-

-

Subcutaneous Injection:

-

Inject the cell suspension subcutaneously into the flank of the mouse.

-

-

This compound Administration (Hypothetical):

-

Once tumors are palpable and have reached a certain volume (e.g., 100-200 mm³), begin this compound treatment.

-

Dosage and administration route would need to be determined based on tolerability and efficacy studies. A starting point could be based on doses used in other models (e.g., 50-100 mg/kg, i.p., daily).

-

-

Tumor Monitoring:

-

Measure tumor volume with calipers every 2-3 days.

-

Protocol 3: Melanoma Xenograft Model and this compound Administration

This protocol is based on a preclinical study using a rat xenograft model, which can be adapted for mice.

Materials:

-

Melanoma cell line (e.g., B16-F10 for syngeneic models or human melanoma lines for xenografts)

-

Appropriate mouse strain (e.g., C57BL/6 for syngeneic or immunodeficient mice for xenografts)

-

This compound

-

Melphalan (optional, for combination studies)

Procedure:

-

Tumor Cell Implantation:

-

Inject melanoma cells subcutaneously or into the desired location (e.g., footpad).

-

-

This compound and Melphalan Administration:

-

Tumor Monitoring:

-

Tumor volume was measured every other day.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound administration.

Caption: this compound Signaling Pathway.

Caption: Orthotopic Mouse Model Workflow.

Caption: this compound Therapeutic Logic.

Conclusion

This compound demonstrates significant anti-tumor and anti-metastatic activity in preclinical models of pancreatic cancer. Its mechanism of action, centered on the inhibition of N-cadherin, disrupts key signaling pathways involved in cancer progression. The provided protocols offer a foundation for conducting in vivo studies to further evaluate the therapeutic potential of this compound and other N-cadherin antagonists. Further research is warranted to establish optimal dosing and administration schedules for other cancer types, such as breast and melanoma, and to fully elucidate the downstream effects of N-cadherin inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound suppresses N-cadherin-dependent pancreatic cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Phase 1 Study of Systemic this compound in Combination With Melphalan via Isolated Limb Infusion in Patients With Locally Advanced In-Transit Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. biorxiv.org [biorxiv.org]

- 7. youtube.com [youtube.com]

- 8. Inhibition of Human Pancreatic Tumor Growth by Cytokine-Induced Killer Cells in Nude Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

Application Notes: Utilizing ADH-1 for N-cadherin Functional Studies

Introduction

N-cadherin (Neural-cadherin or CDH2) is a calcium-dependent cell adhesion molecule crucial for the development and maintenance of various tissues.[1] It facilitates cell-cell adhesion through homophilic binding and plays a significant role in intracellular signaling pathways that govern cell proliferation, migration, survival, and differentiation.[1] In the context of pathology, particularly cancer, an upregulation of N-cadherin is often associated with the epithelial-to-mesenchymal transition (EMT), a process that enhances tumor cell motility, invasion, and metastasis.[2][3] This makes N-cadherin an important therapeutic target and a subject of intense research.

ADH-1 (also known as Exherin) is a cyclic pentapeptide (N-Ac-CHAVC-NH2) that acts as a specific N-cadherin antagonist.[4][5][6] It contains the His-Ala-Val (HAV) motif, which is a conserved cell adhesion recognition sequence within the first extracellular domain of classical cadherins.[4][7] By competitively inhibiting N-cadherin-mediated homophilic binding, this compound serves as an invaluable tool for researchers to dissect the multifaceted functions of N-cadherin in both physiological and pathological processes.[5][8] Its application allows for the targeted disruption of N-cadherin-dependent interactions, enabling the study of subsequent effects on cell behavior and signaling.

Mechanism of Action

This compound's primary mechanism involves binding to N-cadherin on the cell surface, thereby blocking the homophilic interactions between adjacent cells.[9][10] This disruption leads to several downstream effects:

-

Disruption of Cell Adhesion: Directly prevents N-cadherin-mediated cell-cell aggregation.

-

Induction of Apoptosis: By inhibiting N-cadherin, this compound can disrupt cell survival signals, leading to programmed cell death in tumor cells and endothelial cells.[9][10]

-

Anti-angiogenic Effects: this compound can disrupt the integrity of tumor blood vessels by interfering with the adhesion between endothelial cells and pericytes, leading to vascular leakage and rupture (angiolysis).[4][9][10]

-

Modulation of Signaling Pathways: N-cadherin function is closely linked with signaling molecules like β-catenin and growth factor receptors such as the Fibroblast Growth Factor Receptor (FGFR).[3][11] this compound can indirectly influence these pathways by disrupting the N-cadherin scaffold.

Signaling Pathways Modulated by N-cadherin

N-cadherin is not merely an adhesion molecule but also a critical regulator of intracellular signaling. It forms complexes with various proteins, including FGFR, to stabilize them at the cell surface and enhance their downstream signaling, promoting cell motility and invasion through the MAPK/ERK pathway.[3][11] It also influences the Wnt/β-catenin pathway. This compound's ability to block N-cadherin provides a method to study the reliance of these pathways on N-cadherin-mediated adhesion.

Caption: N-cadherin signaling pathways.

Caption: this compound mechanism of action.

Protocols for Studying N-cadherin Function Using this compound

The following sections provide detailed protocols for key experiments where this compound is used to probe N-cadherin function.

Cell Adhesion Assay

This assay quantifies the ability of this compound to inhibit N-cadherin-mediated cell-cell adhesion.

Experimental Protocol

-

Cell Culture: Culture N-cadherin-expressing cells (e.g., BxPC-3 pancreatic cancer cells, melanoma cells) to 80-90% confluency.

-

Cell Preparation:

-

Wash cells with PBS and detach using a non-enzymatic cell dissociation solution to preserve surface proteins.

-

Resuspend cells in a serum-free medium and count using a hemocytometer. Adjust the cell density to 2.0 x 10^5 cells/mL.

-

-

Plate Coating (for cell-substrate adhesion):

-

Assay Procedure:

-

Pre-incubate the cell suspension with varying concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1.0 mg/mL) or a control peptide for 30 minutes at 37°C.[14]

-

Add 100 µL of the cell suspension to each well of a 96-well plate (either uncoated for cell-cell aggregation or coated for cell-substrate adhesion).

-

Incubate for 1-2 hours at 37°C to allow for adhesion.

-

-

Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells. Be careful not to dislodge weakly attached cells.

-

Quantification:

-

Fix the remaining adherent cells with 4% paraformaldehyde or ice-cold methanol for 15 minutes.[13]

-

Stain the cells with 0.1% crystal violet solution for 20-30 minutes.[15]

-

Wash extensively with water to remove excess stain and allow the plate to dry.

-

Solubilize the stain by adding 100 µL of 1% SDS or 0.5% Triton X-100 to each well.[13][15]

-

Read the absorbance at 590-595 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

-

Caption: Cell Adhesion Assay Workflow.

Quantitative Data Summary

| Cell Line | This compound Concentration | Effect | Reference |

| Pancreatic Cancer Cells | 0.2 mg/mL | Prevented cell scattering on collagen I | [12][14] |

| Endothelial Cells | Not specified | Disrupted cell adhesion | [8] |

Cell Migration and Invasion Assay (Transwell/Boyden Chamber)

This assay assesses the role of N-cadherin in cell motility and invasion through an extracellular matrix, and the inhibitory effect of this compound.

Experimental Protocol

-

Chamber Preparation:

-

Cell Preparation:

-

Culture cells to ~80% confluency. Serum-starve the cells for 18-24 hours prior to the assay to minimize basal migration.

-

Harvest cells using trypsin, wash, and resuspend in a serum-free medium. Adjust concentration to 1 x 10^5 cells/mL.

-

-

Assay Setup:

-

Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Transwell plate.[16]

-

In the upper chamber (the insert), add the cell suspension pre-treated with different concentrations of this compound or a control peptide.

-

-

Incubation: Incubate the plate at 37°C for a period that allows for migration but not proliferation (e.g., 12-24 hours, cell-type dependent).

-

Quantification:

-

After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migratory cells from the upper surface of the membrane.

-

Fix the cells that have migrated to the lower surface of the membrane with methanol or 4% paraformaldehyde.

-

Stain the migrated cells with a suitable stain like Crystal Violet or DAPI.

-

Count the number of stained cells in several representative fields of view under a microscope. Alternatively, elute the stain and measure absorbance as in the adhesion assay.

-

Caption: Transwell Migration Assay Workflow.

Quantitative Data Summary

| Cell Line | This compound Concentration | Effect | Reference |

| Pancreatic Cancer (BxPC-3) | 0.2 mg/mL | Reduced cell motility on collagen I-coated transwells | [12] |

| Pancreatic Cancer (Capan-1) | Not specified | Inhibited collagen I-induced scattering | [12] |

| Various Tumor Cells | Sub-cytotoxic | Inhibited tumor cell migration | [18] |

In Vivo Tumor Growth and Metastasis Studies

Animal models are essential to validate the in vitro effects of this compound on N-cadherin-dependent tumor progression.

Experimental Protocol

-

Animal Model: Use immunocompromised mice (e.g., athymic nude mice).

-

Tumor Cell Implantation:

-

This compound Treatment:

-

Once tumors are established (e.g., palpable or detectable by imaging), randomize mice into treatment and control groups.

-

Administer this compound via intraperitoneal (IP) or intravenous (IV) injection. A typical dose might be 50 mg/kg daily.[14] The control group receives a vehicle or a control peptide.

-

-

Monitoring:

-

Measure primary tumor volume regularly (e.g., twice weekly) using calipers.

-

Monitor the overall health and body weight of the mice.

-

For orthotopic models, tumor growth can be monitored using in vivo imaging systems if cells are luciferase-tagged.[12]

-

-

Endpoint Analysis:

-

At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the primary tumors and weigh them.

-

Harvest organs, such as the lungs and liver, to assess for metastatic lesions.[12] Metastases can be quantified by histological examination (H&E staining) or by counting visible nodules on the organ surface.[12]

-

Caption: In Vivo Tumor Model Workflow.

Quantitative Data Summary

| Cancer Model | Animal | This compound Dose | Primary Effect | Metastasis Effect | Reference |

| Pancreatic Cancer (Orthotopic) | Nude Mice | 50 mg/kg | Significant reduction in tumor growth | Prevented lung metastasis (0/11 in this compound group vs 4/8 in control) | [12][14] |

| Lewis Lung Carcinoma | Nude Mice | 200 mg/kg | 50% reduction in tumor growth rate | 45% reduction in microvessel density | [4] |

| Melanoma (Xenograft) | Mice | Not specified | Significantly reduced tumor growth (in combo with melphalan) | Not specified | [8][10] |

References

- 1. Frontiers | Potential Therapeutic Applications of N-Cadherin Antagonists and Agonists [frontiersin.org]

- 2. The E-Cadherin and N-Cadherin Switch in Epithelial-to-Mesenchymal Transition: Signaling, Therapeutic Implications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cadherin Signaling in Cancer: Its Functions and Role as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. cris.tau.ac.il [cris.tau.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. This compound in the Treatment of Metastatic Adrenocortical Carcinoma - Case Report | Anticancer Research [ar.iiarjournals.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Frontiers | [18F]AlF-NOTA-ADH-1: A new PET molecular radiotracer for imaging of N-cadherin-positive tumors [frontiersin.org]

- 11. N-cadherin-mediated adhesion and signaling from development to disease: Lessons from mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 16. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Radiolabeling of ADH-1 for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of ADH-1, a selective N-cadherin antagonist, with various radionuclides for in vivo imaging applications. The information presented here is intended to guide researchers in the development and application of radiolabeled this compound for preclinical and clinical research in oncology and other areas where N-cadherin expression is relevant.

Introduction to this compound and N-Cadherin

N-cadherin is a calcium-dependent cell-cell adhesion molecule that plays a crucial role in embryonic development, tissue homeostasis, and various pathological processes, including cancer progression. In many cancers, a "cadherin switch" from E-cadherin to N-cadherin expression is associated with increased cell motility, invasion, and metastasis. This makes N-cadherin an attractive target for both therapeutic intervention and in vivo imaging.

This compound is a cyclic pentapeptide that acts as an N-cadherin antagonist. By targeting N-cadherin, this compound can disrupt tumor vasculature, inhibit tumor growth, and induce apoptosis in cancer cells. Radiolabeling of this compound allows for non-invasive in vivo visualization and quantification of N-cadherin expression using nuclear imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

Radiolabeling Strategies for this compound

This document outlines protocols for three common radiolabeling strategies for this compound:

-

Fluorine-18 (¹⁸F) Labeling for PET Imaging: Utilizing the [¹⁸F]AlF-NOTA chelation method for a straightforward and efficient labeling process.

-

Copper-64 (⁶⁴Cu) Labeling for PET Imaging: A versatile approach for PET imaging with a longer half-life radionuclide, suitable for studying slower biological processes.

-

Iodine-125 (¹²⁵I) Labeling for SPECT Imaging and Preclinical Research: A common method for preclinical SPECT imaging and biodistribution studies.

Section 1: [¹⁸F]AlF-NOTA-ADH-1 for PET Imaging

Overview

The [¹⁸F]AlF-NOTA method provides a simple and efficient way to label peptides with Fluorine-18. The strong bond between aluminum and fluoride allows for stable complexation with the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator conjugated to this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Radiochemical Yield (non-decay corrected) | 28.07 ± 2.42% | [1] |

| Radiochemical Purity | >97% | [1] |

| Molar Activity | 153.55 ± 28.25 GBq/μmol | [1] |

| In Vitro Stability (in PBS at 37°C) | ~95.5% after 8 hours | [1] |

| In Vitro Stability (in calf serum at 37°C) | ~95.0% after 8 hours | [1] |

| Tumor-to-Muscle Ratio (PDX model, 60 min p.i.) | 8.70 ± 2.68 | [1] |

| Tumor-to-Muscle Ratio (SW480 model, 60 min p.i.) | 1.91 ± 0.69 | [2] |

| Tumor-to-Muscle Ratio (BxPC3 model, 60 min p.i.) | 0.96 ± 0.32 | [2] |

Experimental Protocol: Synthesis of [¹⁸F]AlF-NOTA-ADH-1

Materials:

-

NOTA-ADH-1 precursor

-

[¹⁸F]Fluoride in target water

-

Aluminum chloride (AlCl₃) solution (2 mM in 0.1 M sodium acetate buffer, pH 4)

-

Sodium acetate buffer (0.1 M, pH 4)

-

Acetonitrile (HPLC grade)

-

Sterile water for injection

-

Sep-Pak C18 light cartridge

-

Ethanol

-

Heating block or automated synthesis module

Procedure:

-

Preparation of the Reaction Mixture:

-

In a reaction vessel, combine 10 µL of AlCl₃ solution (2 mM in 0.1 M sodium acetate buffer, pH 4) and 100 µg of NOTA-ADH-1 precursor dissolved in 100 µL of sodium acetate buffer (0.1 M, pH 4).

-

Add 100 µL of acetonitrile.

-

-

Radiolabeling:

-

Add the desired amount of [¹⁸F]Fluoride (e.g., 100-200 mCi) in target water to the reaction vessel.

-

Heat the reaction mixture at 100°C for 15 minutes.

-

-

Purification:

-

After cooling, dilute the reaction mixture with 5 mL of water.

-

Activate a Sep-Pak C18 light cartridge by washing with 5 mL of ethanol followed by 10 mL of water.

-

Load the diluted reaction mixture onto the activated Sep-Pak C18 cartridge.

-

Wash the cartridge with 10 mL of water to remove unreacted [¹⁸F]fluoride.

-

Elute the [¹⁸F]AlF-NOTA-ADH-1 with 1 mL of ethanol/water (1:1, v/v).

-

-

Quality Control:

-

Determine the radiochemical purity by radio-HPLC using a C18 column.

-

Measure the final activity and calculate the radiochemical yield.

-

Experimental Workflow

Caption: Workflow for the radiosynthesis of [¹⁸F]AlF-NOTA-ADH-1.

Section 2: ⁶⁴Cu-NOTA-ADH-1 for PET Imaging

Overview

Copper-64 is a positron-emitting radionuclide with a longer half-life (12.7 hours) compared to ¹⁸F, making it suitable for imaging biological processes that occur over a longer timeframe. The NOTA chelator provides a stable coordination environment for ⁶⁴Cu.

Quantitative Data Summary (Adapted from similar NOTA-peptide labeling)

| Parameter | Expected Value | Reference |

| Radiochemical Yield | >95% | [3][4] |

| Radiochemical Purity | >98% (after purification) | [3][4] |

| Molar Activity | 50-200 GBq/μmol | [4] |

| In Vitro Stability (in serum) | >95% after 24 hours | [5] |

Experimental Protocol: Synthesis of ⁶⁴Cu-NOTA-ADH-1 (Adapted)

Materials:

-

NOTA-ADH-1 precursor

-

[⁶⁴Cu]CuCl₂ in 0.1 M HCl

-

Ammonium acetate buffer (0.1 M, pH 5.5-6.5)

-

Sterile water for injection

-

PD-10 desalting column or C18 Sep-Pak cartridge

-

Heating block

Procedure:

-

Preparation of the Reaction Mixture:

-

Dissolve 10-20 µg of NOTA-ADH-1 precursor in 100 µL of ammonium acetate buffer (0.1 M, pH 5.5-6.5).

-

-

Radiolabeling:

-

Add the desired amount of [⁶⁴Cu]CuCl₂ (e.g., 1-5 mCi) to the peptide solution.

-

Adjust the pH of the reaction mixture to 5.5-6.5 using ammonium acetate buffer if necessary.

-

Incubate the reaction mixture at 37-45°C for 20-30 minutes.

-

-

Purification:

-

Purify the reaction mixture using a PD-10 desalting column or a C18 Sep-Pak cartridge to remove unchelated ⁶⁴Cu.

-

For C18 purification, follow a similar procedure as described for [¹⁸F]AlF-NOTA-ADH-1.

-

-

Quality Control:

-

Determine the radiochemical purity by radio-HPLC or radio-TLC.

-

Measure the final activity and calculate the radiochemical yield.

-

Experimental Workflow

Caption: Workflow for the radiosynthesis of [⁶⁴Cu]NOTA-ADH-1.

Section 3: ¹²⁵I-ADH-1 for SPECT Imaging and Preclinical Research

Overview

Radioiodination is a well-established method for labeling peptides. Iodine-125 is a gamma-emitter with a long half-life (59.4 days), making it suitable for preclinical studies, including autoradiography and biodistribution, as well as SPECT imaging. Direct radioiodination of tyrosine or histidine residues is a common approach. This compound contains a histidine residue that can be targeted for iodination.

Quantitative Data Summary (Expected)

| Parameter | Expected Value | Reference |

| Radiochemical Yield | 60-80% | [6] |

| Radiochemical Purity | >95% (after purification) | [6] |

| Specific Activity | 10-20 Ci/mmol | |

| In Vivo Stability | Dependent on the position of iodination | [7] |

Experimental Protocol: Synthesis of [¹²⁵I]this compound (Adapted Iodogen Method)

Materials:

-

This compound peptide

-

[¹²⁵I]NaI

-

Iodogen® pre-coated tubes

-

Phosphate buffer (0.1 M, pH 7.4)

-

Sodium metabisulfite solution (to quench the reaction)

-

HPLC system with a C18 column for purification

-

Sterile water for injection

Procedure:

-

Preparation:

-

Dissolve this compound in phosphate buffer (0.1 M, pH 7.4) to a concentration of 1 mg/mL.

-

-

Radiolabeling:

-

To an Iodogen® pre-coated tube, add 10-20 µL of the this compound solution.

-

Add the desired amount of [¹²⁵I]NaI (e.g., 0.5-1 mCi).

-

Allow the reaction to proceed at room temperature for 10-15 minutes with gentle agitation.

-

-

Quenching:

-

Transfer the reaction mixture to a new tube containing an equal volume of sodium metabisulfite solution to stop the reaction.

-

-

Purification:

-

Purify the reaction mixture using reverse-phase HPLC with a C18 column to separate [¹²⁵I]this compound from unreacted iodide and unlabeled peptide.

-

-

Quality Control:

-

Determine the radiochemical purity by radio-HPLC.

-

Measure the final activity and calculate the radiochemical yield and specific activity.

-

Experimental Workflow

Caption: Workflow for the radioiodination of this compound using the Iodogen method.

N-Cadherin Signaling Pathway

The following diagram illustrates the central role of N-cadherin in cell adhesion and its interaction with downstream signaling pathways implicated in cancer progression. This compound acts by competitively inhibiting the homophilic binding of N-cadherin, thereby disrupting these signaling cascades.

Caption: Simplified N-cadherin signaling pathway and the inhibitory action of this compound.

References

- 1. [18F]AlF-NOTA-ADH-1: A new PET molecular radiotracer for imaging of N-cadherin-positive tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

- 5. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]

Adh-1 (exherin) - Troubleshooting & Optimization

Technical Support Center: Investigating Adverse Events in Clinical Trials

Disclaimer: The following content is a template designed to illustrate the requested format and content type. The compound "Exherin" appears to be hypothetical. Therefore, this guide uses Imatinib , a well-documented tyrosine kinase inhibitor, as a proxy to demonstrate how to structure a technical support center for researchers studying adverse events.

Frequently Asked Questions (FAQs)

Q1: What are the most frequently observed adverse events (AEs) associated with Imatinib in clinical trials?

A1: The most common AEs are generally mild to moderate.[1] Key events reported in studies with newly diagnosed Chronic Myeloid Leukemia (CML) patients include superficial edema, nausea, muscle cramps, musculoskeletal pain, diarrhea, rash, fatigue, headache, and abdominal pain.[2] Hematological toxicities, such as neutropenia and thrombocytopenia, are also common and depend on the stage of the disease.[1]